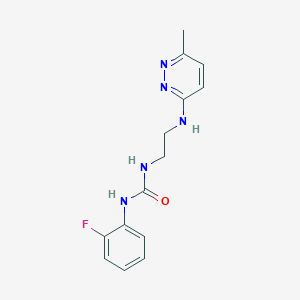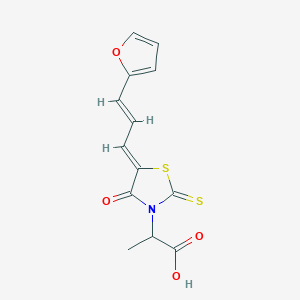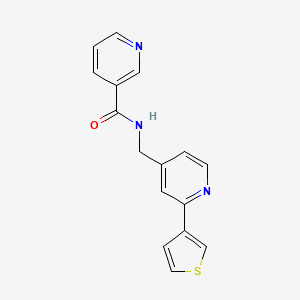
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide, also known as TPN-22, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TPN-22 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is not fully understood, but it is thought to involve the inhibition of signaling pathways involved in inflammation and immune response. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide also inhibits the activation of STAT3, a transcription factor involved in the immune response.
Biochemical and Physiological Effects:
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the proliferation of cancer cells. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is its specificity for certain signaling pathways, making it a useful tool for studying the mechanisms involved in inflammation and immune response. However, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's mechanism of action is not fully understood, and its effects may vary depending on the cell type and context. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's effectiveness may be limited by its pharmacokinetic properties, such as its stability and bioavailability.
未来方向
There are several potential future directions for research on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. One area of research could focus on optimizing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Another area of research could focus on investigating N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's potential for the treatment of neurodegenerative diseases. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-cancer properties could be further explored, with researchers investigating its potential as a cancer therapy. Overall, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a promising compound with potential applications in a variety of therapeutic areas.
合成方法
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves several steps, starting with the preparation of 2-(thiophen-3-yl)pyridine-4-carbaldehyde. This intermediate is then reacted with nicotinamide and a reducing agent to form the final product, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. The synthesis process has been optimized to improve yield and purity, making N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide readily available for research purposes.
科学研究应用
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-inflammatory properties. Studies have shown that N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSQEUDNNMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B3000048.png)
![5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000053.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)
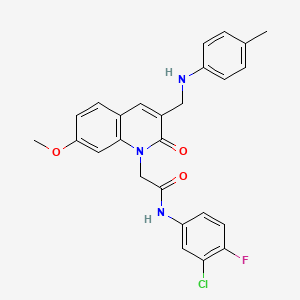
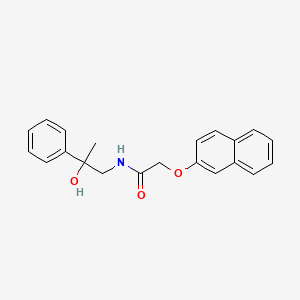
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)
![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)
